4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one
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Overview
Description
4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 g/mol . It is also known by other names such as α-Veratrylpropanone and Methyl zingerone . This compound is characterized by the presence of a butanone group attached to a 3,4-dimethoxyphenylmethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one typically involves the reaction of 3,4-dimethoxybenzyl chloride with butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with receptors, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
4-(4-Methoxyphenyl)butyric acid: Shares a similar butyric acid backbone with methoxy substitution.
Uniqueness
4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy groups enhance its stability and solubility, making it a valuable compound in various applications .
Properties
CAS No. |
90033-50-4 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C13H18O4/c1-10(14)6-7-17-9-11-4-5-12(15-2)13(8-11)16-3/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
IZTQLRDCSIMAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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